N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-24(27,20-13-11-19(12-14-20)18-7-4-3-5-8-18)17-25-23(26)16-29-22-10-6-9-21(15-22)28-2/h3-15,27H,16-17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCZTERROGWHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC(=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the hydroxypropyl group: This step involves the reaction of the biphenyl intermediate with an epoxide, such as propylene oxide, under basic conditions to form the hydroxypropyl derivative.
Attachment of the methoxyphenoxyacetamide moiety: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with 3-methoxyphenoxyacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Modulating their activity and influencing downstream signaling pathways.
Inhibiting enzymes: Affecting metabolic processes and cellular functions.
Interacting with DNA or RNA: Modulating gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Compound 30 achieved the highest yield (82%) via bromoacetyl bromide coupling , suggesting that alkylamine substituents (e.g., n-butyl) may enhance reaction efficiency compared to bulkier groups (e.g., hydroxyisopropyl in 31 , 54% yield).
- Role of Fluorine : Fluorine substitution in 30 , 31 , and coumarin-linked derivatives correlates with improved thermal stability (melting points 75–84°C) . The target compound lacks fluorine but includes a methoxy group, which may reduce polarity and affect crystallization.
- Bioactive Moieties : The coumarin-linked derivative in and leverages coumarin’s inherent antimicrobial and antitumor properties , while the boronic acid derivative (6.17) targets tubulin in cancer therapy . The target compound’s hydroxypropyl group may enhance solubility and hydrogen-bonding capacity compared to these analogues.
Physicochemical Properties
Polarity and Solubility
- Rf Values: Compounds 30 (Rf = 0.32) and 31 (Rf = 0.28) exhibit moderate polarity, influenced by fluorine and hydroxyisopropyl groups .
- Chirality : Compound 32 ([α]²²D = +61.1°) demonstrates significant optical activity due to its isoleucine methyl ester group . The target compound’s hydroxypropyl group may introduce chirality, though this is unreported in available evidence.
Thermal Stability
- High melting points in fluorinated derivatives (30 : 75°C; 31 : 84°C) suggest strong intermolecular forces (e.g., dipole-dipole interactions) . The target compound’s lack of fluorine may result in a lower melting point unless offset by hydrogen bonding from the hydroxy group.
Anti-Inflammatory and Analgesic Potential
- Phenoxy acetamides with bicyclic substituents (e.g., norbornane) in show marked anti-inflammatory and analgesic activity . The target compound’s biphenyl and 3-methoxyphenoxy groups may similarly target cyclooxygenase (COX) pathways, though this requires validation.
Antimicrobial and Antitumor Activity
- In contrast, boronic acid-containing 6.17 inhibits tubulin polymerization in cancer cells . The target compound’s biphenyl core may confer DNA-binding or protein-targeting capabilities, but its hydroxypropyl group could modulate toxicity profiles.
Structural and Conformational Analysis
- Crystal Packing : Dichlorophenyl acetamide derivatives () form hydrogen-bonded dimers with dihedral angles of 44.5–77.5° between aromatic rings . The target compound’s hydroxypropyl group may enable similar dimerization, influencing crystallinity and bioavailability.
- NMR Profiles: All compounds in were validated via ¹H/¹³C-NMR, confirming acetamide linkage integrity . The target compound’s 3-methoxyphenoxy group would produce distinct aromatic signals (δ 6.5–7.5 ppm) and a methoxy singlet (~δ 3.8 ppm).
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide is a compound of interest due to its potential therapeutic applications, particularly in modulating specific biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a biphenyl moiety, a hydroxypropyl group, and a methoxyphenoxy acetamide component. Its molecular formula is with a molecular weight of approximately 351.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Modulation : The compound has been shown to interact with protein phosphatase 2A (PP2A), an important regulator in cellular signaling pathways. It can modulate PP2A methylation and activity, which is crucial for maintaining cellular homeostasis and regulating various physiological processes .
- Neuroprotective Effects : Research indicates that this compound may promote neuronal survival and protect against neurodegenerative conditions by enhancing neurogenesis and preventing apoptosis in neuronal cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant effects on cell viability and proliferation:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Neuroblastoma | 10-50 | Increased cell viability by 30% | |
| HEK293 Cells | 5-20 | Inhibition of PP2A activity by 40% |
In Vivo Studies
In vivo studies have further elucidated the compound's therapeutic potential:
- Neuroprotective Activity : In animal models of neurodegeneration, treatment with the compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests .
Case Studies
- Neurodegenerative Disorders : A study investigating the effects of the compound on Alzheimer's disease models showed that it significantly reduced amyloid-beta plaque deposition and improved synaptic function in treated animals compared to controls .
- Metabolic Disorders : Another case study highlighted its role in modulating insulin sensitivity in diabetic models, leading to improved glucose uptake in muscle tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
